Benzenamine, 5-ethoxy-2-methyl-
Description
Benzenamine, 5-ethoxy-2-methyl- (CAS: 75785-11-4) is an aromatic amine derivative with the molecular formula C₉H₁₃NO and an average molecular mass of 151.209 g/mol . Its structure features an ethoxy group (-OCH₂CH₃) at the 5-position and a methyl group (-CH₃) at the 2-position of the benzene ring. This compound is also known as 5-ethoxy-2-methylaniline and serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
75785-11-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-ethoxy-2-methylaniline |
InChI |
InChI=1S/C9H13NO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3 |
InChI Key |
BDVOFUMMFBMIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 5-ethoxy-2-methyl- typically involves the nitration of 2-methylanisole followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amine group to form the desired aniline derivative. Common reagents for these steps include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .
Industrial Production Methods: In an industrial setting, the production of Benzenamine, 5-ethoxy-2-methyl- may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 5-ethoxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The nitro group can be reduced back to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy and methyl groups direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products: The major products depend on the specific reactions. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzenamine, 5-ethoxy-2-methyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenamine, 5-ethoxy-2-methyl- involves its interaction with various molecular targets. The ethoxy and methyl groups influence its reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, affecting their activity and leading to various physiological effects. The exact pathways depend on the specific context and application .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 5-ethoxy-2-methylaniline with structurally related benzenamine derivatives, focusing on substituent variations and their implications:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The ethoxy and methyl groups in the target compound are electron-donating, increasing aromatic ring electron density. This contrasts with nitro (electron-withdrawing) in 4-methoxy-5-methyl-2-nitroaniline, which reduces reactivity in nucleophilic substitution but enhances electrophilic aromatic substitution .
- Halogenation (e.g., bromine in 2-bromo-6-ethoxybenzenamine) introduces steric bulk and polarizability, favoring Suzuki-Miyaura cross-coupling reactions .
- Solubility and Bioavailability: The piperidine-containing analogue (CAS 947017-80-3) exhibits improved lipid solubility due to its tertiary amine structure, making it more suitable for drug delivery . Phenoxy substituents (e.g., 5-methoxy-2-phenoxyaniline) reduce water solubility but enhance thermal stability in polymers .
Comparison with Analogues:
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